(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, linked by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol. This intermediate is then treated with methylamine to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted oxadiazole derivatives.
Scientific Research Applications
(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Shares a similar pyridine ring but with a furan ring instead of an oxadiazole ring.
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness: (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTZAGGECCECIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640514 | |
Record name | 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737690-96-9 | |
Record name | 1-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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